Synthesis and properties of 3-(1H-imidazol-1-yl)piperidine
Synthesis and properties of 3-(1H-imidazol-1-yl)piperidine
An In-depth Technical Guide to the Synthesis and Properties of 3-(1H-imidazol-1-yl)piperidine
Abstract: The 3-(1H-imidazol-1-yl)piperidine scaffold is a significant heterocyclic motif that holds considerable promise in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of this compound, addressing a notable gap in readily available, consolidated literature. We present a robust, proposed synthetic pathway, detailed methodologies for characterization, an analysis of its physicochemical and spectroscopic properties, and an exploration of its potential pharmacological activities based on structurally related compounds. This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel therapeutics, leveraging the unique structural and functional attributes of the imidazole-piperidine framework.
Introduction to a Privileged Scaffold
The Imidazole-Piperidine Framework in Medicinal Chemistry
The integration of an imidazole ring with a piperidine core creates a molecular scaffold of significant interest in pharmaceutical research. The piperidine ring, a ubiquitous feature in natural alkaloids and synthetic drugs, provides a saturated, flexible, and three-dimensional structure that can effectively orient substituents for optimal interaction with biological targets.[1] Concurrently, the imidazole moiety, an aromatic five-membered heterocycle, acts as a versatile pharmacophore.[2][3] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and capacity to coordinate with metal ions in enzymes make it a cornerstone of many clinically successful drugs.[4][5] The combination of these two rings in 3-(1H-imidazol-1-yl)piperidine offers a compelling starting point for developing novel chemical entities with diverse therapeutic potential.
Significance and Potential Applications
While direct pharmacological studies on 3-(1H-imidazol-1-yl)piperidine are not extensively published, the activities of its structural analogs provide a strong rationale for its investigation. Derivatives of imidazolylpiperidine have shown promise in several therapeutic areas:
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Aromatase Inhibition: Closely related structures are being investigated as potent aromatase inhibitors for applications in hormone-receptor-positive breast cancer.[6]
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Histamine H3-Receptor Antagonism: The imidazole core is a classic component of histamine receptor ligands, and replacing it with piperidine has been explored to modulate potency and selectivity, suggesting that combined scaffolds could yield novel CNS-active agents.[7]
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General Bioactivity: The broader class of imidazole-containing compounds exhibits an extensive range of biological effects, including anticancer, antifungal, antibacterial, and anti-inflammatory properties, highlighting the vast therapeutic space this scaffold could address.[3][8][9]
This guide provides the necessary technical foundation to synthesize and evaluate 3-(1H-imidazol-1-yl)piperidine, enabling its exploration as a core building block in drug discovery programs.
Proposed Synthesis of 3-(1H-imidazol-1-yl)piperidine
Given the absence of a standardized, published protocol for the title compound, we propose a robust and logical synthetic strategy based on well-established chemical transformations. The chosen pathway prioritizes commercially available starting materials, high-yielding reactions, and straightforward purification.
Retrosynthetic Analysis and Strategy
The primary disconnection for retrosynthesis is the C-N bond between the piperidine C3 carbon and the imidazole N1 nitrogen. This suggests a nucleophilic substitution pathway where imidazole, acting as a nucleophile, displaces a leaving group at the 3-position of a piperidine ring. To ensure regioselectivity and prevent side reactions at the piperidine nitrogen, it is essential to use an N-protected piperidine derivative.
Caption: Retrosynthetic analysis of 3-(1H-imidazol-1-yl)piperidine.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear checkpoints for characterization after each key transformation.
Step 1: Activation of the Hydroxyl Group - Synthesis of N-Boc-3-(methylsulfonyloxy)piperidine
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Rationale: The hydroxyl group of commercially available N-Boc-3-hydroxypiperidine is a poor leaving group. Converting it to a mesylate (methylsulfonate) ester transforms it into an excellent leaving group for the subsequent nucleophilic substitution. Triethylamine is used as a base to neutralize the HCl generated during the reaction.
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To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
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Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
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Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Nucleophilic Substitution - Synthesis of N-Boc-3-(1H-imidazol-1-yl)piperidine
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Rationale: Sodium hydride is used to deprotonate imidazole, forming the highly nucleophilic imidazolate anion. This anion then displaces the mesylate group from the piperidine ring in a classic SN2 reaction. Anhydrous DMF is an ideal polar aprotic solvent for this type of reaction.
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To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethylformamide (DMF, 0.3 M) at 0 °C, add a solution of imidazole (1.3 eq) in anhydrous DMF dropwise.
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Stir the mixture at room temperature for 30 minutes until hydrogen gas evolution ceases, indicating the formation of the sodium imidazolate salt.
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Cool the mixture back to 0 °C and add a solution of N-Boc-3-(methylsulfonyloxy)piperidine (1.0 eq) in anhydrous DMF.
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Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature and carefully quench with water.
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Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-3-(1H-imidazol-1-yl)piperidine.
Step 3: Boc Deprotection - Synthesis of 3-(1H-imidazol-1-yl)piperidine
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Rationale: The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Trifluoroacetic acid (TFA) in DCM is a standard and efficient reagent system for its removal, yielding the final product as a salt, which can be neutralized to the free base.
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Dissolve the purified N-Boc-3-(1H-imidazol-1-yl)piperidine (1.0 eq) in DCM (0.2 M).
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Add trifluoroacetic acid (TFA, 10 eq) and stir the solution at room temperature for 2 hours.
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Monitor deprotection by TLC. Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
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Dissolve the residue in water and basify to pH > 10 with 2M NaOH solution.
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Extract the aqueous layer with DCM or a mixture of chloroform/isopropanol (3x).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, 3-(1H-imidazol-1-yl)piperidine.
Purification and Characterization Workflow
A rigorous workflow is essential to validate the identity and purity of the synthesized compound.
Caption: Workflow for purification and analytical validation.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Data
The following table summarizes key physicochemical properties predicted computationally, providing a baseline for experimental validation.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₁₃N₃ | PubChem[10] |
| Molecular Weight | 151.21 g/mol | PubChem[10] |
| Monoisotopic Mass | 151.11095 Da | PubChem[10] |
| XLogP | 0.0 | PubChem[10] |
| pKa (most basic) | ~8.5-9.5 (piperidine N) | Chemicalize |
| Boiling Point | 375.9 ± 35.0 °C | ChemicalBook[11] |
| Density | 1.094 ± 0.06 g/cm³ | ChemicalBook[11] |
Expected Spectroscopic Profile
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¹H NMR (400 MHz, CDCl₃):
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Imidazole Protons: Three distinct signals are expected. δ ~7.5-7.6 (s, 1H, N-CH-N), δ ~7.0-7.1 (s, 1H, Imidazole-H), δ ~6.8-6.9 (s, 1H, Imidazole-H).
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Piperidine Protons: Complex multiplets between δ ~1.5-3.5 ppm. The proton at C3 (methine) attached to the imidazole will likely be a multiplet around δ ~4.0-4.3 ppm. The piperidine NH proton will appear as a broad singlet, which can be exchanged with D₂O.
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¹³C NMR (100 MHz, CDCl₃):
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Imidazole Carbons: δ ~137 (N-CH-N), δ ~129, δ ~118.
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Piperidine Carbons: Five signals expected in the aliphatic region, δ ~25-60 ppm.
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Mass Spectrometry (ESI+):
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[M+H]⁺: Expected at m/z 152.1182. This provides confirmation of the molecular weight.
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Major Fragments: Fragmentation would likely involve the loss of imidazole or cleavage of the piperidine ring.
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Potential Pharmacological Profile and Therapeutic Pathways
The true value of 3-(1H-imidazol-1-yl)piperidine lies in its potential as a versatile scaffold for drug discovery. By analyzing its structure, we can hypothesize its utility in targeting various biological pathways.
Caption: Potential therapeutic targets for derivatives of the core scaffold.
By functionalizing the piperidine nitrogen (N1) or the piperidine ring itself, medicinal chemists can orient vectors towards specific targets. For example:
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N-alkylation with appropriate aryl or alkyl groups could enhance potency for targets like the NLRP3 inflammasome, as seen in related benzimidazole series.[12]
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Substitution on the imidazole ring could fine-tune electronic properties and target interactions, a common strategy in developing kinase inhibitors.
The scaffold's relatively low molecular weight and favorable predicted LogP make it an excellent starting point that aligns with Lipinski's Rule of Five, suggesting good potential for developing orally bioavailable drugs.
Conclusion
3-(1H-imidazol-1-yl)piperidine represents a valuable yet underexplored chemical entity. This guide provides a clear, actionable framework for its synthesis and characterization, empowering research and development teams to unlock its potential. The proposed synthetic route is logical, efficient, and grounded in established organic chemistry principles. The analysis of the compound's properties and potential pharmacological applications underscores its significance as a versatile building block for the next generation of targeted therapeutics. Further investigation into this scaffold is highly warranted and could lead to the discovery of novel drug candidates across multiple disease areas.
References
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Kathmann, M., et al. (2001). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(4), 307-313. [Link]
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